N-(4-acetylphenyl)-2,5-dibromobenzamide
Description
N-(4-Acetylphenyl)-2,5-dibromobenzamide is a brominated benzamide derivative characterized by a benzamide core substituted with bromine atoms at the 2- and 5-positions and an acetyl-functionalized phenyl group attached via an amide linkage.
Properties
Molecular Formula |
C15H11Br2NO2 |
|---|---|
Molecular Weight |
397.06 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2,5-dibromobenzamide |
InChI |
InChI=1S/C15H11Br2NO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-8-11(16)4-7-14(13)17/h2-8H,1H3,(H,18,20) |
InChI Key |
NZDIPZWTVCWDRW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Substituent Comparisons
The target compound’s structure diverges from analogs in the positioning and nature of substituents. Key comparisons include:
Table 1: Structural Features of Selected Benzamide Derivatives
*Molecular weights for non-evidence compounds are calculated based on substituents.
- Halogen Effects: The 2,5-dibromo substitution in the target compound contrasts with chloro/fluoro (e.g., 791127-44-1) or non-halogenated analogs (e.g., 3b in ). Bromine’s higher atomic weight and polarizability increase molecular weight and lipophilicity (logP ~4.2 estimated) compared to lighter halogens (e.g., logP ~3.5 for 2-chloro-6-fluoro analog) .
- Acetyl vs.
Physicochemical Properties
- Solubility : The dibromo substitution likely reduces aqueous solubility compared to methoxy-containing analogs (e.g., 3b in ), which benefit from oxygen’s polarity. The acetyl group may further lower solubility due to hydrophobic interactions.
- Thermal Stability : Bromine’s electron-withdrawing nature could enhance thermal stability relative to methyl- or morpholine-substituted benzamides, as seen in higher melting points for brominated aromatics .
Spectroscopic Comparisons
- NMR Shifts : In , the benzamide 3b exhibits aromatic proton signals at δ 7.16–7.80 ppm, influenced by methoxy and acetyl groups. For the target compound, the deshielding effect of bromine would likely shift aromatic protons further downfield (e.g., δ 7.5–8.2 ppm) .
- Elemental Analysis: The target compound’s bromine content (38.7% Br by weight) would result in a distinct carbon/nitrogen percentage (e.g., C ~40.7%, H ~2.4%, N ~3.4%) compared to non-halogenated analogs like 3b (C 69.71%, H 6.47%, N 4.28%) .
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